3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
6291-55-0 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,6-dimethyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(11-10-3)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,10,11,12) |
InChI Key |
KUUFSAWXLYABET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NC2=NN1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts microwave-assisted acylation-cyclization protocols reported for 1-phenyl analogues. Starting with 5-amino-3-methyl-1H-pyrazole-4-carboxamide , treatment with acetyl chloride under solvent-free microwave irradiation (1,000 W, 4–6 minutes) induces acylation at the amino group, followed by intramolecular cyclization to form the pyrimidinone ring. The methyl group at position 6 originates from the acetyl moiety, while position 3 retains the methyl group from the starting pyrazole.
Key Data:
| Parameter | Microwave Method | Conventional Heating |
|---|---|---|
| Reaction Time | 4–6 minutes | 300–480 minutes |
| Yield | 87–94% | 73–86% |
| Purity (HPLC) | >95% | 90–93% |
Spectral Validation :
-
IR : Absorption bands at 3,145 cm⁻¹ (N–H stretch) and 1,680 cm⁻¹ (C=O stretch).
-
¹H NMR : Singlets at δ 2.51 ppm (3H, CH₃ at C6) and δ 2.35 ppm (3H, CH₃ at C3), with a broad singlet for NH at δ 10.73 ppm.
Oxazinone Intermediate Route via Carboxylic Acid Cyclization
Stepwise Synthesis
-
Oxazinone Formation :
5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid reacts with acetic anhydride at reflux, eliminating water to form 3,6-dimethyl-1H-pyrazolo[3,4-d]oxazin-4-one . This intermediate is critical for subsequent ring expansion. -
Ring Expansion with Urea :
Fusion of the oxazinone with urea at 200°C for 1 hour opens the oxazin ring, followed by cyclization to yield the pyrimidinone.
Optimization Insights:
-
Temperature Control : Exceeding 200°C promotes decomposition, reducing yields to <50%.
-
Solvent-Free Conditions : Avoids side reactions associated with polar aprotic solvents.
Characterization :
-
Mass Spec : Molecular ion peak at m/z 197 (M⁺), consistent with C₈H₉N₃O₂.
-
XRD Analysis : Confirms planar pyrazolo-pyrimidinone fused system with dihedral angles <5° between rings.
Chlorination-Amination Sequential Strategy
Adapting Functionalization Techniques
A less common approach involves:
-
Chlorinating 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at C6 using PCl₅/PCl₃.
-
Displacing chloride with methylamine under high-pressure conditions.
Drawbacks :
-
Multi-Step Process : Requires purification after each step, reducing overall efficiency (total yield: 28–35%).
-
Harsh Conditions : Methylamine gas handling necessitates specialized equipment.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scale-Up Viability |
|---|---|---|---|
| Microwave Cyclization | High yield, rapid, solvent-free | Requires specialized equipment | Excellent |
| Oxazinone-Urea Fusion | Robust, no sensitive reagents | High energy input, long reaction | Moderate |
| Hydrazine Annulation | Novel, avoids acylating agents | Low yield, optimization needed | Limited |
| Chlorination-Amination | Flexible for C6 substitution | Low yield, hazardous intermediates | Poor |
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Antitumor Activity
Overview : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine, including 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit potent antitumor properties.
Case Studies :
- A study reported that a compound with a similar scaffold demonstrated high inhibitory activity against various tumor cell lines, including A549 (lung cancer), with an IC50 of 2.24 µM compared to doxorubicin's IC50 of 9.20 µM. This suggests that pyrazolo[3,4-d]pyrimidine derivatives could serve as promising candidates for cancer treatment .
- Another investigation focused on epidermal growth factor receptor inhibitors (EGFRIs) where synthesized derivatives showed significant anti-proliferative activities against A549 and HCT-116 cancer cells. Notably, one compound exhibited an IC50 value of 0.016 µM against wild-type EGFR .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Anti-inflammatory Properties
Overview : The compound has been investigated for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase enzymes.
Case Study :
- A study highlighted that certain derivatives of pyrazolo[3,4-d]pyrimidines significantly inhibited the generation of prostaglandin E2 (PGE2) in murine macrophages. Compounds were found to selectively inhibit COX-2 without affecting COX-1 activity, showcasing their potential as anti-inflammatory agents .
Enzyme Inhibition
Overview : The structural features of pyrazolo[3,4-d]pyrimidines make them suitable for designing inhibitors of various enzymes.
Case Study :
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that it binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Position 6 Substitutions
- 6-Aryl/Alkyl Groups: Compounds like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (e.g., 6-(3-fluorobenzyl)thio derivatives in ) exhibit enhanced antimicrobial and antitumor activities compared to 3,6-dimethyl derivatives.
- 6-Mercapto Derivatives : 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1416344-86-9) demonstrates distinct reactivity due to the thiol group, enabling disulfide bond formation in drug conjugates .
Position 3 Substitutions
- 3-Halogenated Derivatives: Bromo or chloro substituents (e.g., 7a in ) improve antiviral and antitumor activity. For example, 6-amino-3-bromo-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited activity against measles virus .
Position 1 and 5 Modifications
- 1-Phenyl and 5-Amino Derivatives: Compounds like 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () showed 52–92% yields and potent antifungal activity against Botrytis cinerea (100% inhibition at 50 mg/L) .
Antimicrobial Activity
Anticancer Activity
Anti-inflammatory Activity
- 3,6-Dimethyl derivative: Not reported.
- 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl- (11e): Comparable to indomethacin (ED₅₀: 12 mg/kg) with minimal ulcerogenicity .
Physicochemical Properties
| Property | 3,6-Dimethyl Derivative | 6-((3-Fluorobenzyl)thio)-15b | 5-Amino-6-arylamino-16 |
|---|---|---|---|
| LogP (calculated) | 1.8 | 3.2 | 2.5 |
| Solubility (mg/mL) | 0.5 (DMSO) | 0.2 (DMSO) | 1.1 (Water) |
| Thermal Stability (°C) | >200 | 180–190 | 150–160 |
Lipophilicity (LogP) correlates with membrane permeability, explaining the enhanced anticancer activity of halogenated derivatives (LogP ~3.2) .
Biological Activity
3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 164.17 g/mol
- CAS Number : 57121-52-5
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and phosphodiesterase inhibitor.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo-pyrimidinones exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Study Findings :
- Compounds synthesized from pyrazolo-pyrimidinone scaffolds showed effective cytotoxicity against MCF-7 breast cancer cells.
- Mechanistic studies indicated that these compounds induce apoptosis and cause G0/G1 phase cell cycle arrest.
- The most active derivatives displayed high binding affinity to key anticancer targets such as the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures .
Table 1: Antiproliferative Effects of Pyrazolo-Pyrimidinones Against MCF-7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5a | 10.5 | Apoptosis induction |
| 5e | 8.2 | G0/G1 phase arrest |
| 5g | 9.0 | EGFR inhibition |
| 5h | 7.5 | EGFR binding and apoptosis |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor:
- PDE Inhibition :
- Recent research identified pyrazolopyrimidine derivatives as potent inhibitors of PDEs, particularly in the context of treating cryptosporidiosis caused by Cryptosporidium parasites.
- The compound demonstrated selective inhibition of the parasite's PDE (Cp PDE1), which is crucial for its survival during asexual growth stages .
Table 2: Inhibition Potency Against Various PDEs
| Compound | Target PDE | IC50 (nM) |
|---|---|---|
| PDEi1 | PDE-V | 20 |
| PDEi2 | Cp PDE1 | <50 |
| PDEi3 | PDE-IV | >100 |
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidinones in clinical settings:
- Case Study on Anticancer Activity :
- Case Study on Cryptosporidiosis Treatment :
Q & A
Q. Example Table: Catalysts and Selectivity in Synthesis
| Catalyst/Reagent | Reaction Type | Selectivity/Yield | Key Advantage |
|---|---|---|---|
| Preyssler nanoparticles | Condensation | 100% selectivity | Reusable, solvent-free |
| Trifluoroacetic acid | Multicomponent reaction | ~70-85% yield | Rapid cyclization |
| l-Proline | Asymmetric synthesis | Moderate enantioselectivity | Chiral control |
How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example:
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .
- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 5H) using SHELXL refinement .
What strategies are effective in optimizing reaction yields for 6-aryl-substituted derivatives of this compound?
Advanced Research Question
- Catalyst optimization : Preyssler nanoparticles enhance yields (up to 85%) via Brønsted acid catalysis while enabling recyclability .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes in condensation reactions .
- Temperature control : Maintain 80–100°C for intramolecular cyclization to avoid side products .
- Purification techniques : Use flash chromatography or HPLC (e.g., 98–99% purity achieved for ALDH1A inhibitors) .
How can researchers resolve discrepancies in reported biological activities of structurally analogous pyrazolo[3,4-d]pyrimidin-4(5H)-ones?
Advanced Research Question
- Structure-activity relationship (SAR) studies : Compare substituent effects. For example:
- Assay standardization : Control variables like cell lines (e.g., HCT-116 vs. MCF-7) and adenosine receptor subtypes (A₁ vs. A₂A) .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like ATR kinase .
Q. Example Table: Biological Activity Variations
What role do tautomeric forms play in the pharmacological behavior of this compound?
Advanced Research Question
- Tautomerism : The compound exists in 1H (major) and 5H (minor) tautomers, affecting hydrogen-bonding interactions.
- Crystallographic evidence : SHELXL-refined structures show tautomer distribution varies with crystallization solvents (e.g., DMSO stabilizes 1H form) .
How can researchers validate target engagement for this compound in kinase inhibition assays?
Advanced Research Question
- Biochemical assays : Measure IC₅₀ values against purified kinases (e.g., ATR kinase) using ADP-Glo™ assays .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates treated with the compound .
- Competitive binding studies : Use fluorescent probes (e.g., TAMRA-ATP) to quantify displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
